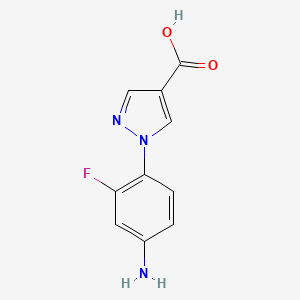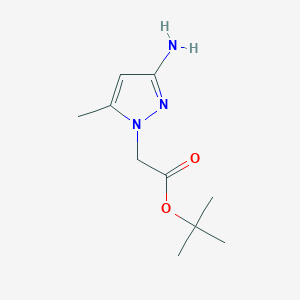
tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-methyl-1H-pyrazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Scientific Research Applications
tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate include:
tert-Butyl 2-(1H-pyrazol-1-yl)acetate: Lacks the amino and methyl groups, which may affect its reactivity and binding properties.
tert-Butyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Lacks the methyl group, which may influence its steric and electronic properties.
tert-Butyl 2-(3-amino-5-methyl-1H-pyrazol-4-yl)acetate: The position of the substituents on the pyrazole ring is different, which can affect its chemical behavior and biological activity.
Properties
IUPAC Name |
tert-butyl 2-(3-amino-5-methylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7-5-8(11)12-13(7)6-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPBCGFWPVBSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904079.png)
![methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904083.png)
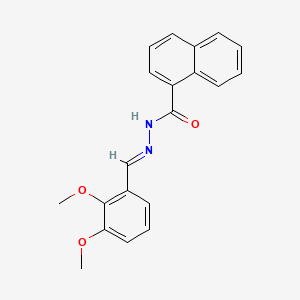
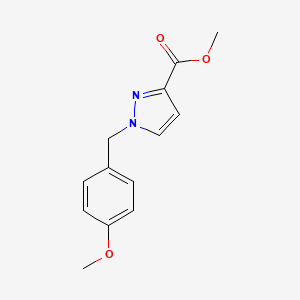
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-4-phenylbut-3-en-2-ylidene]propanehydrazide](/img/structure/B10904100.png)
![N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide](/img/structure/B10904107.png)
![Ethyl 7-(thiophen-2-yl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10904116.png)
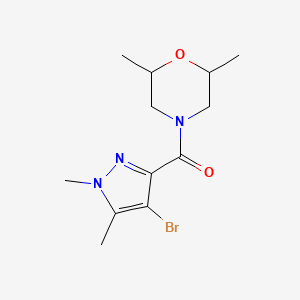
![5-[(4-bromophenoxy)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide](/img/structure/B10904124.png)
![3-(2-chlorophenyl)-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10904131.png)
![tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10904140.png)
![2-({3-Carbamoyl-4-methyl-5-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B10904142.png)
![1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B10904147.png)
